

2-Hydroxy-4-pyridinecarboxaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-4-pyridinecarboxaldehyde
Cat. No.:	B112183

[Get Quote](#)

An In-depth Technical Guide to **2-Hydroxy-4-pyridinecarboxaldehyde**: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-4-pyridinecarboxaldehyde** (CAS No: 188554-13-4), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document delves into the core chemical properties, emphasizing the critical role of tautomerism which dictates its reactivity and nomenclature. We present a detailed analysis of its spectroscopic characteristics, a plausible synthetic route from commercially available precursors, and a map of its key chemical reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the design of novel chemical entities.

Core Identity and Structural Elucidation

2-Hydroxy-4-pyridinecarboxaldehyde is a bifunctional pyridine derivative. While its name and CAS registry number (188554-13-4) point to the "hydroxy" form, it is crucial for any researcher to understand that this compound exists predominantly as its pyridone tautomer.

Nomenclature and Tautomerism

Like other 2- and 4-hydroxypyridines, this molecule exhibits prototropic tautomerism, existing in a dynamic equilibrium between the aromatic hydroxy-pyridine form and the non-aromatic but resonance-stabilized pyridone form.^[1] For this specific molecule, the equilibrium heavily favors the 2-oxo-1,2-dihydropyridine-4-carbaldehyde structure. This preference is driven by the formation of a strong carbonyl (C=O) bond and an amide-like resonance system, which provides substantial stabilization, particularly in polar solvents and the solid state.^{[1][2][3]}

Therefore, throughout this guide, while we may refer to the CAS name for indexing purposes, the reactivity and structural discussions will be based on the more representative pyridone tautomer.

- Common Name: **2-Hydroxy-4-pyridinecarbaldehyde**^{[4][5]}
- Synonyms: 2-Hydroxylisonicotinaldehyde, 2-Hydroxypyridine-4-carbaldehyde^{[5][6]}
- Predominant Tautomer/IUPAC Name: 2-oxo-1H-pyridine-4-carbaldehyde^[7]

Caption: Tautomeric equilibrium favoring the 2-pyridone form.

Physicochemical and Safety Data

A summary of the key physical and chemical properties is provided below. It is important to note that while some data is experimentally derived, other values may be based on computational predictions.

Property	Value	Source(s)
CAS Number	188554-13-4	[4] [5]
Molecular Formula	C ₆ H ₅ NO ₂	[5]
Molecular Weight	123.11 g/mol	[5]
Appearance	Yellow solid	[1]
Solubility	Sparingly soluble in water; Soluble in organic solvents	[1]
Predicted pKa	11.17 ± 0.10	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[6]

Safety and Handling

As a research chemical, comprehensive toxicological data is not available. However, GHS hazard classifications from suppliers indicate the following potential hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

- H302: Harmful if swallowed.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- Precautionary Codes: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis Pathway

The target molecule is accessible from the commercially available precursor 2-Hydroxy-4-methylpyridine (also known as 4-methyl-2-pyridone, CAS 13466-41-6).[\[1\]](#)[\[8\]](#) The key transformation is the selective oxidation of the activated methyl group at the C4 position to a carboxaldehyde.

Causality of Method Selection: The methyl group at C4 is analogous to a benzylic or allylic position due to its conjugation with the pyridone ring system. This activation allows for selective oxidation without affecting the ring itself. While various oxidants can convert methyl groups to carboxylic acids[9][10][11], achieving a clean stop at the aldehyde stage requires milder, more controlled conditions. Selenium dioxide (SeO_2) is a classic and effective reagent for the oxidation of activated methyl groups directly to aldehydes. The reaction typically proceeds in a solvent like dioxane with a controlled amount of water at elevated temperatures.

Experimental Protocol: Selenium Dioxide Oxidation

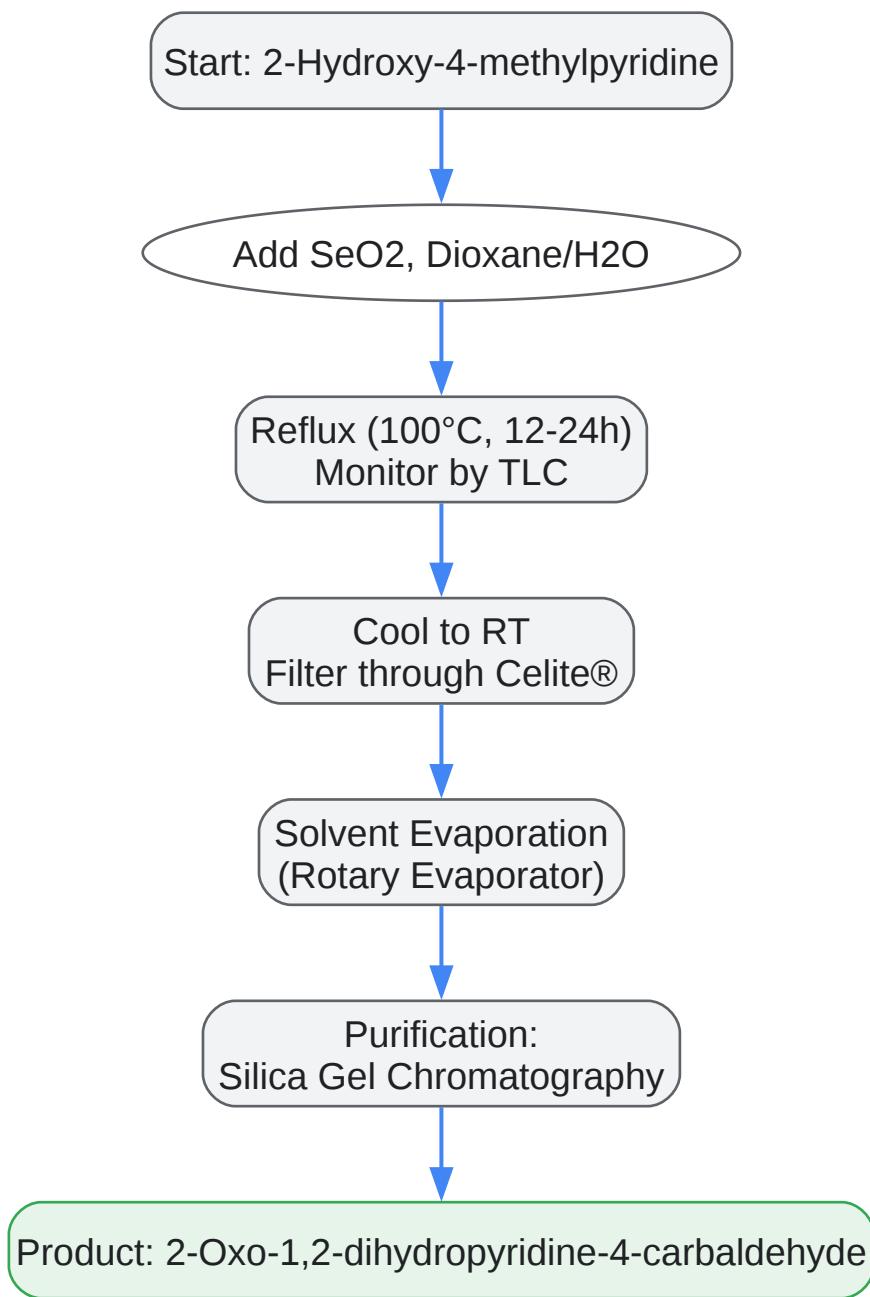
This protocol is a representative procedure based on established methods for the oxidation of activated methyl groups. Researchers should perform initial small-scale trials to optimize reaction time and temperature for their specific setup.

Step 1: Reaction Setup

- To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-hydroxy-4-methylpyridine (5.45 g, 50 mmol).
- Add 1,4-dioxane (100 mL) and water (2.0 mL). Stir the mixture to achieve a suspension.
- Carefully add selenium dioxide (6.10 g, 55 mmol, 1.1 eq.) to the flask. Caution: Selenium compounds are toxic; handle in a fume hood with appropriate PPE.

Step 2: Reaction Execution

- Heat the reaction mixture to reflux (approx. 101-103°C) with vigorous stirring under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system. The reaction is typically complete within 12-24 hours.


Step 3: Work-up and Isolation

- Once the starting material is consumed, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present.

- Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with additional dioxane (2 x 20 mL).
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

- The resulting crude solid can be purified by column chromatography on silica gel.
- Prepare the column using a gradient eluent system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate.
- Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield 2-oxo-1,2-dihydropyridine-4-carbaldehyde as a yellow solid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis (Predicted)

While dedicated, published spectra for this specific compound are scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

[\[12\]](#)[\[13\]](#)[\[14\]](#)

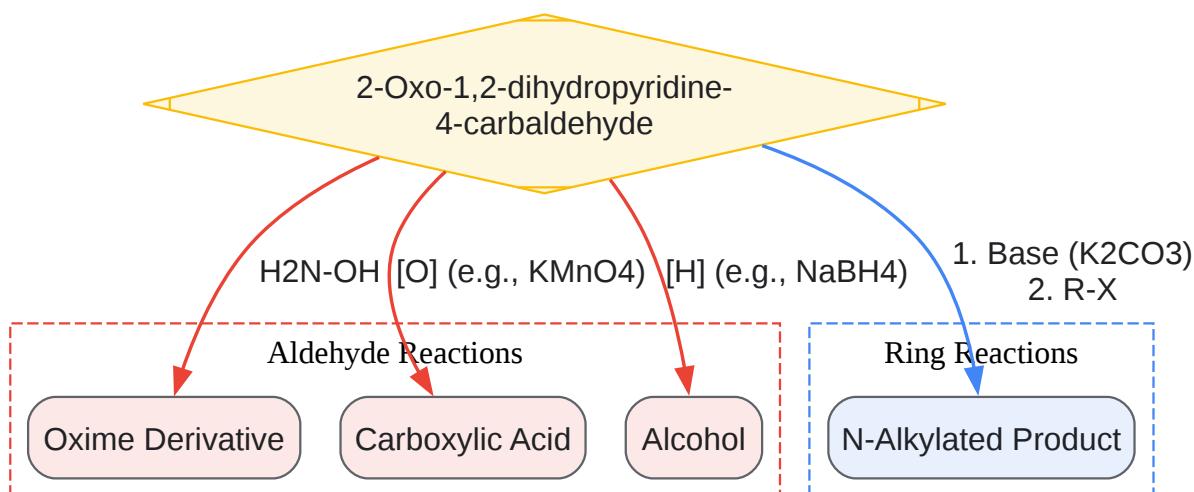
Technique	Predicted Features
¹ H NMR	δ 9.5-10.5 ppm (s, 1H): Aldehyde proton (-CHO).[12][13] δ 11.0-13.0 ppm (br s, 1H): Amide N-H proton of the pyridone ring. δ 7.5-7.8 ppm (d, 1H): H-6 proton, coupled to H-5. δ 6.5-6.8 ppm (dd, 1H): H-5 proton, coupled to H-6 and H-3. δ 6.4-6.6 ppm (d, 1H): H-3 proton, coupled to H-5.
¹³ C NMR	δ 188-195 ppm: Aldehyde carbonyl carbon. δ ~165 ppm: Pyridone carbonyl carbon (C-2). δ 140-150 ppm: Olefinic/Aromatic carbons (C-4, C-6). δ 105-120 ppm: Olefinic/Aromatic carbons (C-3, C-5).
IR (Infrared)	~3200-3000 cm^{-1} (broad): N-H stretching of the pyridone. ~1700 cm^{-1} (strong): Aldehyde C=O stretching. ~1650 cm^{-1} (strong): Pyridone C=O stretching. ~1600, 1550 cm^{-1} : C=C stretching of the ring.
MS (Mass Spec)	[M] ⁺ •: Expected at m/z = 123. [M-H] ⁺ : Expected at m/z = 122. [M-CHO] ⁺ : Fragmentation peak expected at m/z = 94.

Chemical Reactivity and Applications

The molecule's bifunctional nature—possessing both a reactive aldehyde and a pyridone ring—makes it a highly versatile intermediate.[1] Its reactions can be selectively targeted to either functional group.

Reactions of the Aldehyde Group

The formyl group at C4 undergoes all canonical reactions of aldehydes:


- Condensation: Reacts readily with primary amines and hydrazines to form imines (Schiff bases) and hydrazone, respectively. This is a common strategy for linking the scaffold to other molecules.

- Oxidation: Can be oxidized to the corresponding 2-oxo-1,2-dihydropyridine-4-carboxylic acid using standard oxidants like potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$).
- Reduction: Can be selectively reduced to the 4-(hydroxymethyl) derivative using mild reducing agents such as sodium borohydride (NaBH_4).
- Nucleophilic Addition: Undergoes reactions with organometallic reagents (e.g., Grignard) and cyanide to form secondary alcohols and cyanohydrins.

Reactions of the Pyridone Ring

The pyridone ring offers additional sites for modification:

- N-Alkylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH , K_2CO_3) and subsequently alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) to introduce diversity at the N1 position.
- Electrophilic Aromatic Substitution: While the pyridone ring is generally electron-rich, the presence of the electron-withdrawing aldehyde group deactivates it. Nonetheless, halogenation or nitration may be possible at the C3 or C5 positions under forcing conditions.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for the title compound.

Applications in Drug Development

Heterocyclic scaffolds are cornerstones of modern drug discovery. The 2-oxo-1,2-dihydropyridine-4-carbaldehyde core provides a rigid, polar framework with well-defined hydrogen bond donors (N-H) and acceptors (both C=O groups). This makes it an attractive starting point for library synthesis. Researchers utilize this compound to develop novel molecules with potential biological activity, particularly as enzyme inhibitors or receptor ligands where precise spatial orientation of functional groups is paramount.[\[4\]](#)[\[12\]](#) The aldehyde serves as a convenient chemical handle for conjugation or for building more complex side chains.

Conclusion

2-Hydroxy-4-pyridinecarboxaldehyde, or more accurately, 2-oxo-1,2-dihydropyridine-4-carbaldehyde, is a valuable and versatile chemical intermediate. A thorough understanding of its predominant tautomeric form is fundamental to predicting its reactivity and designing effective synthetic strategies. Its bifunctionality allows for sequential and selective modifications, making it an ideal scaffold for generating diverse chemical libraries for screening in drug discovery and materials science. The synthetic and reactivity pathways outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful building block.

References

- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. (n.d.).
- 2-Oxo-1,2-dihydropyridine-4-carbaldehyde | 188554-13-4 - J&K Scientific. (n.d.).
- Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D. (n.d.).
- 2-Hydroxy-4-methylpyridine: Properties, Uses and Synthesis. (n.d.).
- Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3... - ResearchGate. (n.d.).
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (n.d.).
- US2818378A - Oxidation of methyl-pyridines - Google Patents. (n.d.).
- CAS 188554-13-4 suppliers, 2-Hydroxy-4-Pyridine Carboxaldehyde suppliers. (n.d.).
- Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. (2019).
- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.).
- Introduction to 2-Hydroxy-4-Methylpyridine. (n.d.).
- 2-Oxo-1,2-dihydropyridine-3-carbaldehyde - Lead Sciences. (n.d.).

- 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem. (n.d.).
- OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- 2-Chloro-4-methyl-3-nitropyridine, 98% | 23056-39-5 - J&K Scientific. (n.d.).
- CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents. (n.d.).
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchGate. (2019).
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxo-1,2-dihydropyridine-3-carbaldehyde | C6H5NO2 | CID 7062196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-4-pyridinecarboxaldehyde | 188554-13-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 188554-13-4|2-Hydroxyisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 7. jk-sci.com [jk-sci.com]
- 8. nbino.com [nbino.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 13. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 14. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydroxy-4-pyridinecarboxaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112183#2-hydroxy-4-pyridinecarboxaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com